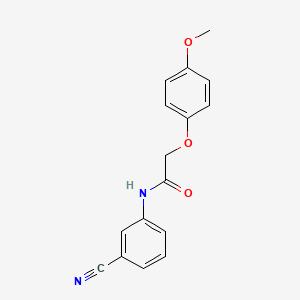
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide, commonly known as CM-272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
As mentioned earlier, CM-272 inhibits the activity of PDE4, leading to increased levels of cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB then binds to DNA and regulates the expression of genes involved in inflammation and cell survival. In cancer cells, CM-272 induces apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
In vitro studies have shown that CM-272 can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages and other immune cells. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including colon, lung, and breast cancer. In vivo studies have demonstrated that CM-272 can reduce inflammation in animal models of asthma, colitis, and arthritis. It has also been shown to inhibit tumor growth in mouse models of colon and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CM-272 is its specificity for PDE4, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Another limitation is its potential toxicity, as high doses of CM-272 have been shown to cause liver damage in mice.
Orientations Futures
There are several potential future directions for research on CM-272. One area of interest is its potential as a treatment for inflammatory bowel disease (IBD), as it has been shown to reduce inflammation in animal models of colitis. Another area of interest is its potential as a combination therapy with other anti-cancer agents, as it has been shown to enhance the anti-tumor effects of chemotherapy drugs. Finally, further studies are needed to determine the safety and efficacy of CM-272 in humans, as most of the current research has been conducted in vitro or in animal models.
Méthodes De Synthèse
The synthesis of CM-272 involves the reaction of 3-cyanophenyl isocyanate with 4-methoxyphenoxyacetic acid in the presence of a base. The reaction proceeds through an isocyanate intermediate, which then reacts with the carboxylic acid group to form the final product. The yield of CM-272 is reported to be around 60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
CM-272 has been studied extensively for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of inflammation. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which in turn reduces the production of pro-inflammatory cytokines. CM-272 has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-5-7-15(8-6-14)21-11-16(19)18-13-4-2-3-12(9-13)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGOKURVJNZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)
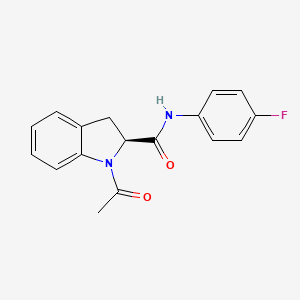
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)
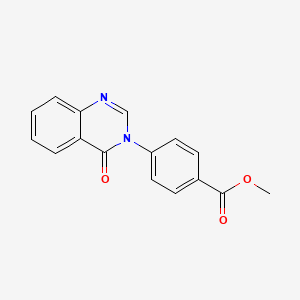

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
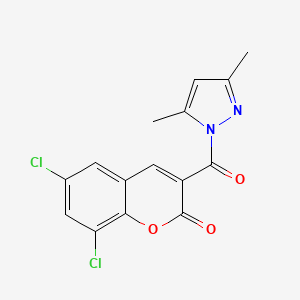

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
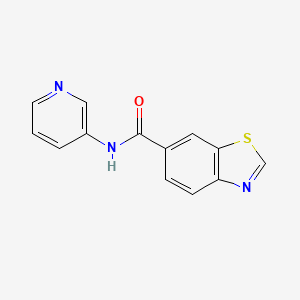
![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)